molecular formula C12H14ClN3O2S B15316160 3-((7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide

3-((7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide

Cat. No.: B15316160
M. Wt: 299.78 g/mol
InChI Key: ZSDRRMXMWMWTIM-UHFFFAOYSA-N
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Description

3-[(7-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a benzotriazole moiety linked to a thiane-1,1-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(7-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione typically involves the following steps:

    Formation of Benzotriazole Intermediate: The synthesis begins with the preparation of the benzotriazole intermediate. This is achieved by reacting 7-chloro-1H-1,2,3-benzotriazole with a suitable alkylating agent under controlled conditions.

    Thiane-1,1-dione Formation: The next step involves the formation of the thiane-1,1-dione moiety. This is typically achieved through the oxidation of a thiane precursor using an oxidizing agent such as hydrogen peroxide or a peracid.

    Coupling Reaction: The final step is the coupling of the benzotriazole intermediate with the thiane-1,1-dione moiety. This is usually carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-[(7-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiane moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzotriazole ring, potentially leading to the formation of dihydrobenzotriazole derivatives.

    Substitution: The chloro group on the benzotriazole ring can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as primary amines, thiols, and alcohols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrobenzotriazole derivatives

    Substitution: Amino, thio, and alkoxy derivatives

Scientific Research Applications

Chemistry

In chemistry, 3-[(7-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial agent. Its ability to inhibit the growth of various bacterial and fungal strains makes it a candidate for the development of new antibiotics . Additionally, its structural features allow it to interact with biological targets, making it a subject of interest in the study of enzyme inhibitors and receptor modulators .

Industry

In the industrial sector, 3-[(7-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione is used as a corrosion inhibitor and UV stabilizer. Its ability to form stable complexes with metals and absorb UV radiation makes it valuable in the production of coatings, plastics, and other materials .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: A parent compound with similar structural features but lacking the thiane-1,1-dione moiety.

    Thiane-1,1-dione: A compound with similar sulfur-containing ring structure but without the benzotriazole moiety.

    7-chloro-1H-1,2,3-benzotriazole: A compound with the same benzotriazole structure but without the thiane-1,1-dione moiety.

Uniqueness

3-[(7-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione is unique due to the combination of the benzotriazole and thiane-1,1-dione moieties. This dual functionality allows it to exhibit properties of both classes of compounds, making it versatile in various applications. Its ability to undergo diverse chemical reactions and form stable complexes with metals further enhances its utility in scientific research and industrial applications .

Properties

Molecular Formula

C12H14ClN3O2S

Molecular Weight

299.78 g/mol

IUPAC Name

3-[(7-chlorobenzotriazol-1-yl)methyl]thiane 1,1-dioxide

InChI

InChI=1S/C12H14ClN3O2S/c13-10-4-1-5-11-12(10)16(15-14-11)7-9-3-2-6-19(17,18)8-9/h1,4-5,9H,2-3,6-8H2

InChI Key

ZSDRRMXMWMWTIM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CS(=O)(=O)C1)CN2C3=C(C=CC=C3Cl)N=N2

Origin of Product

United States

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